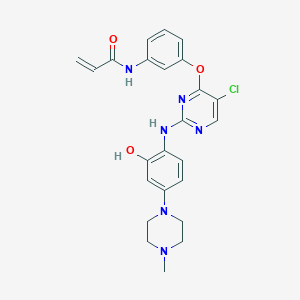

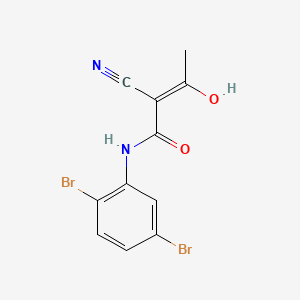

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide

Übersicht

Beschreibung

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide (Z-2-CN-2,5-DBP-3-HB) is an organic compound with a wide range of applications in scientific research, specifically in vivo and in vitro studies. It is an important tool for scientists to understand the biochemical and physiological effects of different compounds, as well as their mechanisms of action. Z-2-CN-2,5-DBP-3-HB has a wide range of advantages in lab experiments, and its potential is being further explored.

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

LFM-A13 has been widely employed as an antileukemic agent . It promotes apoptosis, has an antiproliferative effect, and increases cancer cell sensitivity to chemotherapy drugs . In a study, the simultaneous use of erythropoietin (Epo) and LFM-A13 severely inhibited cell growth, activated apoptosis, and also inhibited tumor growth in xenografts .

Application in Enhancing Chemosensitivity

LFM-A13 enhances the chemosensitivity of BTK-positive B-lineage leukemia cells to ceramide- and vincristine-induced apoptosis . It is a potent, cell-permeable, reversible, substrate competitive, and specific inhibitor of Bruton’s tyrosine kinase (BTK) .

Application in Synthesis of Nonlinear Optical Materials

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide has been used in the synthesis of aniline based amides via palladium catalyzed Suzuki cross coupling . These compounds have potential applications as optoelectronic devices .

Application in Designing Conjugated Materials

This compound has been used in the design of conjugated materials with side chain azo-linkages . It was copolymerized with different donor–acceptor units to obtain polymers .

Application in Ligand-Directed Chemistry

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide has been used in a rapid and selective ligand-directed chemical reaction for the acylation of proteins in living cells .

Wirkmechanismus

Target of Action

LFM-A13, also known as (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, is a potent inhibitor of Bruton’s Tyrosine Kinase (BTK), Janus Kinase 2 (JAK2), and Polo-like Kinase (PLK) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

LFM-A13 binds to the catalytic site within the BTK kinase domain, inhibiting its activity without affecting the enzymatic activity of other protein tyrosine kinases . This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to various cellular effects.

Biochemical Pathways

The inhibition of BTK by LFM-A13 affects multiple biochemical pathways. For instance, it disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the growth and survival of B cells . Additionally, LFM-A13 has been found to promote apoptosis and increase cancer cell sensitivity to chemotherapy drugs .

Pharmacokinetics

LFM-A13 exhibits favorable pharmacokinetic properties. It is quickly absorbed, with the time required to reach the maximum plasma drug concentration (tmax) being 10–18 minutes after intraperitoneal administration . LFM-A13 has an elimination half-life of 17–32 minutes after intraperitoneal administration at dose levels of 10–50 mg/kg . It exhibits a dose-dependent increase in the values of normalized area under the curve and maximum concentration (Cmax), suggesting a saturable clearance mechanism .

Result of Action

The inhibition of BTK by LFM-A13 leads to various molecular and cellular effects. It promotes apoptosis, has an antiproliferative effect, and increases cancer cell sensitivity to chemotherapy drugs . In preclinical studies, LFM-A13 has shown significant antileukemic activity, improving the chemotherapy response and survival outcome of mice challenged with BCL-1 leukemia cells .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017390 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

CAS RN |

244240-24-2, 62004-35-7 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of LFM-A13?

A1: LFM-A13 is a rationally designed inhibitor targeting Bruton's tyrosine kinase (BTK), a TEC family protein tyrosine kinase. [, , , , , , , , , ]

Q2: How does LFM-A13 interact with BTK?

A2: LFM-A13 binds to a distinct rectangular binding pocket near the hinge region of the BTK kinase domain, interacting with specific amino acid residues through hydrogen bonding and hydrophobic interactions. []

Q3: What are the downstream effects of LFM-A13 inhibiting BTK?

A3: Inhibiting BTK with LFM-A13 disrupts various downstream signaling pathways, including:

- Reduced B-cell receptor signaling: This leads to decreased B-cell activation, proliferation, and survival. []

- Inhibition of NF-κB activation: LFM-A13 prevents the phosphorylation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [, ]

- Suppression of PI3K/Akt pathway: LFM-A13 disrupts this pathway, which is crucial for cell survival, growth, and proliferation. [, ]

- Reduced production of inflammatory cytokines: LFM-A13 decreases the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, through inhibition of various signaling pathways. [, , , ]

- Inhibition of platelet aggregation: LFM-A13 interferes with collagen-induced platelet activation and aggregation by inhibiting BTK's role in the glycoprotein GPVI-FcRγ-coupled collagen receptor signaling pathway. [, ]

Q4: What is the molecular formula and weight of LFM-A13?

A4: The molecular formula of LFM-A13 is C11H8Br2N2O2, and its molecular weight is 375.02 g/mol.

Q5: Is there any available spectroscopic data for LFM-A13?

A5: The research papers provided do not contain detailed spectroscopic data for LFM-A13.

Q6: Does LFM-A13 exhibit any catalytic properties?

A6: LFM-A13 is a kinase inhibitor and does not display catalytic properties. Its mechanism of action involves binding to the active site of its target kinases, preventing their catalytic activity.

Q7: How was LFM-A13 designed using computational chemistry?

A8: A three-dimensional homology model of the BTK kinase domain was constructed, revealing a distinct binding pocket. Advanced docking procedures were then employed to design leflunomide metabolite analogs, with LFM-A13 emerging as a lead compound predicted to bind favorably to the catalytic site of BTK. []

Q8: What is known about the SHE regulations surrounding LFM-A13?

A8: The research papers primarily focus on preclinical studies and do not provide information on specific SHE regulations for LFM-A13.

Q9: What is the ADME profile of LFM-A13?

A12: LFM-A13 exhibits favorable pharmacokinetic properties: * Absorption: Rapidly absorbed after oral and intraperitoneal administration. [, ]* Distribution: Enters various tissues but displays limited extravascular distribution, potentially due to plasma protein binding. []* Metabolism: Specific metabolic pathways are not described in the provided research. * Excretion: Rapidly eliminated from most tissues. []

Q10: What is the effective concentration range of LFM-A13 in vitro and in vivo?

A13:

In vitro: LFM-A13 inhibits BTK with an IC50 of 17.2 μM in cell-free assays and exhibits cellular effects in the micromolar range. [, , , ]* In vivo:* Effective doses in animal models range from 3 to 100 mg/kg, depending on the specific model and route of administration. [, , , , , , , ]

Q11: What are the key in vitro findings for LFM-A13?

A11: In vitro studies have demonstrated that LFM-A13:

- Inhibits BTK kinase activity in cell-free assays. []

- Reduces B-cell activation, proliferation, and survival. []

- Inhibits the production of pro-inflammatory cytokines in LPS-stimulated macrophages. [, , , ]

- Decreases chemotaxis of monocytes and macrophages. []

- Inhibits platelet aggregation induced by collagen. [, ]

Q12: What in vivo models have been used to study LFM-A13, and what are the main findings?

A12: LFM-A13 has been evaluated in various animal models, including:

- Mouse models of leukemia: Demonstrated chemosensitizing activity in combination with standard chemotherapy drugs, improving survival outcomes. [, ]

- Mouse models of thromboembolism: Showed prevention of fatal thromboembolism induced by collagen without increasing bleeding risk. [, ]

- Rat model of trauma-hemorrhagic shock: Exhibited protective effects against lung injury by reducing inflammation and oxidative stress. []

- Mouse model of burn sepsis: Protected against intestinal injury by inhibiting BTK activation and reducing inflammation. []

- Mouse model of acute kidney injury: Improved kidney function and reduced renal injury induced by LPS. []

- Zebrafish model for anti-cancer activity: Showed potent anti-cancer activity and revealed potential off-target effects compared to other PLK1 inhibitors. []

Q13: What is the safety profile of LFM-A13 in preclinical studies?

A18: Preclinical studies indicate that LFM-A13 is well-tolerated in rodents and dogs at doses up to 100 mg/kg/day, showing no significant toxicity. [, ]

Q14: Have any specific drug delivery strategies been investigated for LFM-A13?

A14: The provided research papers do not describe specific drug delivery strategies for LFM-A13 beyond its formulation for oral and intraperitoneal administration.

Q15: Is there any information available regarding the environmental impact or degradation of LFM-A13?

A15: The provided research focuses on the pharmacological properties and preclinical evaluation of LFM-A13. Information regarding its environmental impact or degradation is not available.

Q16: What is known about the dissolution rate and solubility of LFM-A13 in various media?

A16: Specific details regarding LFM-A13's dissolution rate and solubility in different media are not provided in the research papers.

Q17: Have the analytical methods used for LFM-A13 analysis been validated?

A17: The research papers mention the use of HPLC for LFM-A13 quantification but do not provide details about the validation of the method.

Q18: Does LFM-A13 induce any specific immunological responses?

A18: The research papers primarily focus on LFM-A13's effects on BTK and downstream signaling pathways. Information regarding its potential immunogenicity is not available.

Q19: Are there any known interactions between LFM-A13 and drug transporters?

A19: The research papers do not provide specific information about LFM-A13's interactions with drug transporters.

Q20: Does LFM-A13 affect the activity of drug-metabolizing enzymes?

A20: The research does not mention any studies investigating the impact of LFM-A13 on drug-metabolizing enzymes.

Q21: What is known about the biocompatibility and biodegradability of LFM-A13?

A21: Information about the biocompatibility and biodegradability of LFM-A13 is not provided in the research papers.

Q22: What are the potential alternatives or substitutes for LFM-A13?

A30: Several other BTK inhibitors have been developed, including ibrutinib and acalabrutinib, which are FDA-approved for treating certain hematologic malignancies. []

Q23: Are there any specific strategies for recycling or managing waste generated during LFM-A13 synthesis or disposal?

A23: Information about recycling or waste management strategies for LFM-A13 is not available within the provided research.

Q24: What research infrastructure and resources are crucial for studying LFM-A13 and similar compounds?

A24: Essential resources include:* Cell lines: Various cell lines, including leukemia, lymphoma, and macrophage cell lines, are valuable for in vitro studies.* Animal models: Rodent models of various diseases, such as leukemia, thromboembolism, and inflammatory disorders, are crucial for evaluating efficacy and safety. * Biochemical and molecular biology techniques: Techniques like Western blotting, ELISA, PCR, and immunohistochemistry are essential for studying the mechanism of action and downstream effects of LFM-A13.

Q25: What are the significant historical milestones in the development and research of LFM-A13?

A33: Key milestones include:* Rational design and synthesis: LFM-A13 was rationally designed and synthesized as a specific BTK inhibitor based on the structure of leflunomide metabolites. []* Preclinical evaluation in various disease models: LFM-A13 has demonstrated promising preclinical activity in models of leukemia, thromboembolism, inflammatory disorders, and other conditions. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.